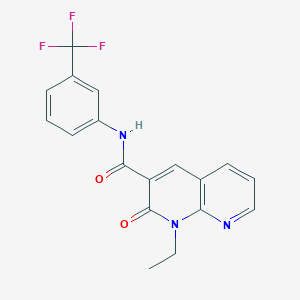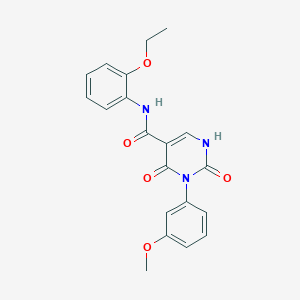
4,4-Diethoxybut-1-yne
概要
説明
4,4-Diethoxybut-1-yne is an organic compound with the molecular formula C8H14O2 It is a highly functionalized alkyne, characterized by the presence of two ethoxy groups attached to the terminal carbon of a butyne chain
準備方法
Synthetic Routes and Reaction Conditions
4,4-Diethoxybut-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with diethoxymethyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .
Another method involves the use of aluminum powder and mercury(II) chloride as catalysts. Propargyl bromide is reacted with trimethyl orthoformate at low temperatures to afford this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
4,4-Diethoxybut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4,4-dioxobut-1-yne.
Reduction: Formation of 4,4-diethoxybut-1-ene or 4,4-diethoxybutane.
Substitution: Formation of various substituted butynes depending on the nucleophile used.
科学的研究の応用
4,4-Diethoxybut-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and functionalized alkenes.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Diethoxybut-1-yne involves its reactivity as an alkyne and the presence of ethoxy groups. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon-carbon triple bond. The ethoxy groups can also participate in various substitution reactions, influencing the overall reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
4,4-Dimethoxybut-1-yne: Similar in structure but with methoxy groups instead of ethoxy groups.
3,3,4,4-Tetraethoxybut-1-yne: Contains additional ethoxy groups, making it more sterically hindered.
1,1-Diethoxybut-3-yn-2-one: A ketone derivative with different reactivity patterns.
Uniqueness
4,4-Diethoxybut-1-yne is unique due to its balanced reactivity and functional group compatibility. The presence of ethoxy groups provides a good balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
4,4-diethoxybut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h1,8H,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIBFPHUMLIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC#C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2475157.png)





![2-fluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2475166.png)

![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)
![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)


